molecular formula C20H25NOSi B13989175 4-t-Butyldimethylsilyoxy-2-phenylindole CAS No. 189120-02-3

4-t-Butyldimethylsilyoxy-2-phenylindole

Cat. No.: B13989175
CAS No.: 189120-02-3
M. Wt: 323.5 g/mol
InChI Key: MQECNWHXGKPGIX-UHFFFAOYSA-N
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Description

4-t-Butyldimethylsilyoxy-2-phenylindole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a phenyl group attached to the indole ring and a tert-butyldimethylsilyloxy group, which provides steric protection and enhances its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-t-Butyldimethylsilyoxy-2-phenylindole typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride. The phenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-t-Butyldimethylsilyoxy-2-phenylindole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4-t-Butyldimethylsilyoxy-2-phenylindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-t-Butyldimethylsilyoxy-2-phenylindole involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors. This binding can modulate neurotransmitter activity and influence various physiological processes. Additionally, the compound’s steric protection provided by the tert-butyldimethylsilyloxy group enhances its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butyldimethylsilyloxy)benzaldehyde
  • 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
  • 4-(tert-Butyldimethylsilyloxy)-1-butyne

Uniqueness

4-t-Butyldimethylsilyoxy-2-phenylindole is unique due to its specific substitution pattern, which combines the indole nucleus with a phenyl group and a tert-butyldimethylsilyloxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

189120-02-3

Molecular Formula

C20H25NOSi

Molecular Weight

323.5 g/mol

IUPAC Name

tert-butyl-dimethyl-[(2-phenyl-1H-indol-4-yl)oxy]silane

InChI

InChI=1S/C20H25NOSi/c1-20(2,3)23(4,5)22-19-13-9-12-17-16(19)14-18(21-17)15-10-7-6-8-11-15/h6-14,21H,1-5H3

InChI Key

MQECNWHXGKPGIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=C(N2)C3=CC=CC=C3

Origin of Product

United States

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